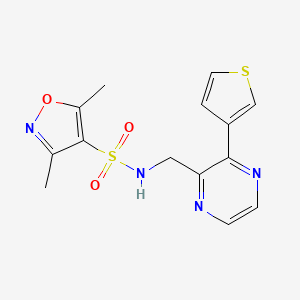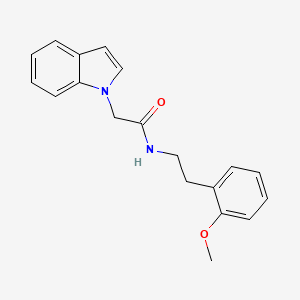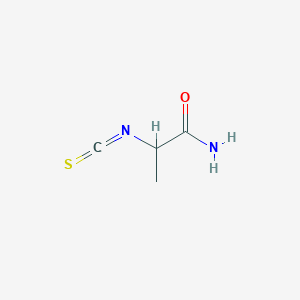
2-Isothiocyanatopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Isothiocyanates, which include 2-Isothiocyanatopropanamide, are typically synthesized using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed, which involves a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .Chemical Reactions Analysis
Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . In a recent study, an investigation of a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines revealed that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .Applications De Recherche Scientifique
- 2-ITCP has been investigated for its potential anti-tumor effects. It belongs to the class of isothiocyanates (ITCs) , which are biologically active molecules found in cruciferous vegetables like broccoli, watercress, cabbage, and cauliflower . These ITCs have shown promise in inhibiting tumor growth and preventing cancer .
- Research suggests that 2-ITCP may interfere with cancer cell proliferation and induce apoptosis (programmed cell death) . Its mechanism of action involves targeting specific cellular pathways related to tumor development.
- Sulforaphane, a well-known ITC derived from glucosinolates, has demonstrated neuroprotective activity in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . Given the structural similarity between sulforaphane and 2-ITCP, researchers have explored whether 2-ITCP shares similar neuroprotective effects.
- Certain ITCs exhibit antimicrobial properties, making them useful in food preservation . Similarly, 2-ITCP may have antibacterial or antifungal effects.
- Some ITCs have shown cardioprotective benefits by reducing oxidative stress and inflammation . While 2-ITCP’s specific effects on cardiovascular health remain an area of interest, it could contribute to overall heart health.
- ITCs, including 2-ITCP, have been associated with improved glucose regulation and insulin sensitivity . These properties make them potential candidates for managing diabetes.
- Beyond its biological activities, 2-ITCP serves as an intermediate in organic synthesis. It can be synthesized using elemental sulfur and primary amines .
Anti-Tumor Activity
Neuroprotective Properties
Antimicrobial Applications
Cardioprotective Effects
Antidiabetic Properties
Chemical Synthesis and Organic Intermediates
Mécanisme D'action
Target of Action
Isothiocyanates, such as 2-Isothiocyanatopropanamide, primarily target proteins with sulfur-centered nucleophiles, such as cysteine residues . These targets play a crucial role in various biological processes, including detoxification, inflammation, apoptosis, cell cycle regulation, and epigenetic regulation .
Mode of Action
The mode of action of isothiocyanates involves their interaction with these protein targets. The isothiocyanate group (-N=C=S) in the compound can form covalent bonds with the sulfur atom in the cysteine residues of proteins . This interaction can lead to changes in the protein’s function, potentially altering cellular processes and signaling pathways .
Biochemical Pathways
Isothiocyanates affect several biochemical pathways. They are known to exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis . These include pathways involved in detoxification, inflammation, apoptosis, cell cycle regulation, and epigenetic regulation
Pharmacokinetics
The pharmacokinetics of drugs can significantly impact their bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of 2-Isothiocyanatopropanamide’s action are likely to be diverse, given the variety of biochemical pathways it can influence. For instance, isothiocyanates are thought to be responsible for the chemoprotective actions conferred by higher cruciferous vegetable intake . .
Action Environment
The action, efficacy, and stability of 2-Isothiocyanatopropanamide can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is present
Propriétés
IUPAC Name |
2-isothiocyanatopropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-3(4(5)7)6-2-8/h3H,1H3,(H2,5,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGCFFIVBPNJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isothiocyanatopropanamide | |
CAS RN |
1153972-91-8 |
Source


|
| Record name | 2-isothiocyanatopropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((2-chloro-6-fluorobenzyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2457803.png)
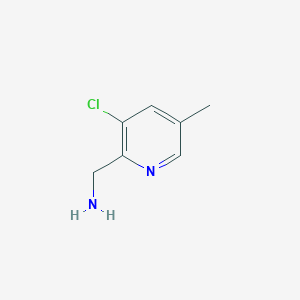
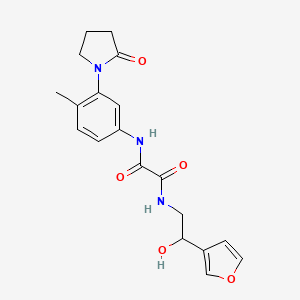
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2457808.png)
![2-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2457809.png)
![2-[1-(3-chloro-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B2457810.png)
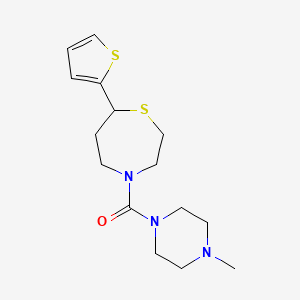
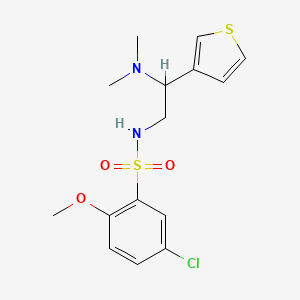
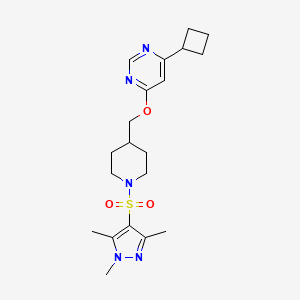
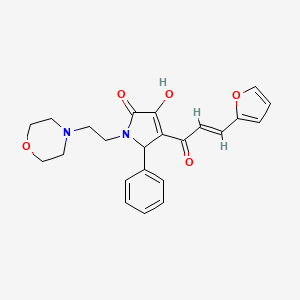
![4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B2457819.png)
